molecular formula C5H12ClNO2 B099466 L-Valine hydrochloride CAS No. 17498-50-9

L-Valine hydrochloride

Cat. No.: B099466
CAS No.: 17498-50-9
M. Wt: 153.61 g/mol
InChI Key: JETBVOLWZWPMKR-WCCKRBBISA-N
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Description

L-Valine hydrochloride: is a hydrochloride salt form of L-Valine, an essential amino acid. L-Valine is one of the branched-chain amino acids, which are crucial for protein synthesis and muscle metabolism. It plays a significant role in various biological processes, including tissue repair, energy production, and nitrogen balance.

Scientific Research Applications

Chemistry: L-Valine hydrochloride is used as a building block in the synthesis of peptides and proteins. It is also employed in the study of amino acid interactions and protein folding .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme functions. It is also used in cell culture media to support the growth of various cell lines .

Medicine: this compound is used in parenteral nutrition solutions to provide essential amino acids to patients who cannot obtain them through oral intake. It is also studied for its potential therapeutic effects in muscle wasting conditions and metabolic disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, food additives, and animal feed supplements. It is also used in the synthesis of various chemical intermediates .

Mechanism of Action

Target of Action

L-Valine is an essential amino acid that plays a crucial role in various biological processes . It is a key component of proteins and is involved in muscle growth and tissue repair . It also promotes mental vigor, muscle coordination, and calm emotions .

Mode of Action

L-Valine, as a branched-chain amino acid (BCAA), has stimulant activity . It is a precursor in the penicillin biosynthetic pathway .

Biochemical Pathways

L-Valine is involved in several biochemical pathways. It is a key player in the synthesis of proteins and is a precursor in the penicillin biosynthetic pathway . It is also known to inhibit the transport of Tryptophan across the blood-brain barrier . The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .

Pharmacokinetics

It is known that l-valine is absorbed slowly and incompletely from the human gastrointestinal tract .

Result of Action

The action of L-Valine results in various physiological effects. It promotes muscle growth and tissue repair . It also promotes mental vigor, muscle coordination, and calm emotions . The lack of L-Valine may influence the growth of the body, cause neuropathic obstacles, and anemia .

Action Environment

The action of L-Valine hydrochloride can be influenced by various environmental factors. For instance, the synthesis of this compound crystals was achieved by slow evaporation of its aqueous solution at a constant temperature (42 °C)

Safety and Hazards

L-Valine hydrochloride may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, contact may cause eye irritation, and may be harmful if swallowed .

Future Directions

L-Valine, the parent compound of L-Valine hydrochloride, has wide and expanding applications with a suspected growing market demand . Its applicability ranges from animal feed additive, ingredient in cosmetic and special nutrients in pharmaceutical and agriculture fields . Therefore, the future directions of this compound could be aligned with those of L-Valine.

Biochemical Analysis

Biochemical Properties

L-Valine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of other essential molecules, such as glucose and fatty acids . It also aids in preventing the breakdown of muscle, as it supplies the muscles with extra glucose responsible for energy production during physical activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to stimulate GLP-1 secretion in rodents, which is a powerful stimulator of glucose homeostasis and a key factor in the regulation of energy intake .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is proposed that intracellular metabolism of L-Valine leading to closure of KATP-channels and opening of voltage-gated Ca2±channels are involved in L-Valine induced GLP-1 secretion .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, this compound was synthesized and single crystals were grown by slow evaporation of its aqueous solution at a constant temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, orally given L-Valine (1 g/kg) increased plasma levels of active GLP-1 comparably to orally given glucose (2 g/kg) in male mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a precursor in the penicillin biosynthetic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Valine hydrochloride can be synthesized through various methods. One common method involves the reaction of L-Valine with hydrochloric acid. The process typically involves dissolving L-Valine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline form of this compound .

Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: L-Valine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group in this compound can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    L-Leucine: Another branched-chain amino acid with similar functions in protein synthesis and muscle metabolism.

    L-Isoleucine: Also a branched-chain amino acid involved in energy production and immune function.

Uniqueness: L-Valine hydrochloride is unique in its specific role in muscle metabolism and its ability to provide energy during physical activity. Unlike L-Leucine and L-Isoleucine, L-Valine is particularly important for maintaining nitrogen balance and supporting tissue repair .

Properties

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETBVOLWZWPMKR-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938605
Record name Valine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17498-50-9
Record name L-Valine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17498-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-valine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of L-valine hydrochloride monohydrate?

A1: this compound monohydrate (VHM) crystallizes in the orthorhombic system with the space group P212121. [, , ] The unit cell dimensions are: * a = 6.86 Å * b = 21.22 Å * c = 6.17 Å. []

Q2: What is the second harmonic generation efficiency of this compound monohydrate?

A2: The second harmonic generation efficiency of VHM, as determined by the powder method, is 0.3 times that of potassium dihydrogen phosphate (KDP). []

Q3: How does the conformation of lysine in L-lysyl-L-valine hydrochloride differ from other peptide crystal structures?

A3: The lysine side chain in L-lysyl-L-valine hydrochloride adopts a g- g- tt conformation. This conformation, while observed in proteins, is unique and has not been previously found in peptide crystal structures. []

Q4: What happens to this compound monohydrate upon irradiation?

A4: Irradiation of this compound monohydrate leads to the formation of a protonated carboxyl radical anion. This anion forms due to the transfer of an amino proton from a neighboring NH3 group through intermolecular hydrogen bonding. [, ]

Q5: What insights did the neutron diffraction study of this compound provide?

A5: The neutron diffraction study allowed for the precise location of all hydrogen atoms in the this compound structure. [] This study also revealed a three-dimensional network of hydrogen bonds, with one O–H … Cl bond and three N–H … Cl bonds, contributing to the structure's stability. [] Furthermore, the study estimated the potential energy barrier for the torsional motion of the ammonium group to be significantly higher than that of the methyl groups, likely due to the influence of hydrogen bonding. []

Q6: What information can be obtained from 17O NMR studies of this compound?

A6: Solid-state 17O NMR studies provide valuable information about the oxygen-17 chemical shielding (CS) and electric-field-gradient (EFG) tensors for α-COOH groups in this compound. These studies help determine the influence of hydrogen bonding on the 17O NMR parameters. []

Q7: What are the applications of this compound in material science?

A7: this compound has been investigated as a potential nonlinear optical material due to its second harmonic generation properties. [, ]

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